molecular formula C7H12O4 B1582607 2-Methoxyethyl acetoacetate CAS No. 22502-03-0

2-Methoxyethyl acetoacetate

Cat. No. B1582607
Key on ui cas rn: 22502-03-0
M. Wt: 160.17 g/mol
InChI Key: PLHCSZRZWOWUBW-UHFFFAOYSA-N
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Patent
US04758669

Procedure details

A solution of 2-methoxyethyl acetoacetate (51) (32 g, 0.2 mol), 1-methylethyl 3-aminocrotonate (52) (28.8 g, 0.2 mol) and 3-nitrobenzaldehyde (30.6 g, 0.2 mol) in 2-propanol (280 mL) was refluxed for 9 h. The mixture was diluted with dichloromethane (1000 mL) and dried (MgSO4), and the solvent was removed with a rotary evaporator. The crude produce was recrystallized from ethyl acetate-petroleum ether to afford 48 g (0.115 mol, 58%) of 50 as a yellow crystalline solid: mp 122°-123° C. (lit.81 mp 125° C.); IR (CH2Cl2) 3440, 2975, 1692, 1620, 1530, 1460, 1345, 1210, 1095 cm-1 ; 1H NMR (CDCl3) δ 1.08 (d, J=6.2 Hz, 3H), 1.25 (d, J=6.2 Hz, 3H), 2.33 (s, 6H), 3.33 (s, 3H), 3.55 (t, J=4.8 Hz, 2H), 4.12-4.20 (m, 2H), 4.93 (septet, J=6.2 Hz, 1H), 5.09 (s, 1H), 6.31 (s, 1H), 7.34-8.13 (m, 4H); 13C NMR (CDCl3) δ 19.38, 19.53, 21.85, 22.17, 40.14, 58.90, 63.05, 67.43, 70.58, 102.93, 103.75, 121.36, 123.33, 128.70, 134.81, 144.84, 145.62, 148.16, 150.20, 166.75, 167.26.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
30.6 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step Two
Name
Yield
58%

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8][CH2:9][O:10][CH3:11])(=[O:6])[CH2:2][C:3]([CH3:5])=O.[NH2:12]/[C:13](/[CH3:21])=[CH:14]\[C:15]([O:17][CH:18]([CH3:20])[CH3:19])=[O:16].[N+:22]([C:25]1[CH:26]=[C:27]([CH:30]=[CH:31][CH:32]=1)[CH:28]=O)([O-:24])=[O:23]>CC(O)C.ClCCl>[CH3:5][C:3]1[NH:12][C:13]([CH3:21])=[C:14]([C:15]([O:17][CH:18]([CH3:20])[CH3:19])=[O:16])[CH:28]([C:27]2[CH:30]=[CH:31][CH:32]=[C:25]([N+:22]([O-:24])=[O:23])[CH:26]=2)[C:2]=1[C:1]([O:7][CH2:8][CH2:9][O:10][CH3:11])=[O:6]

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCCOC
Name
Quantity
28.8 g
Type
reactant
Smiles
N\C(=C/C(=O)OC(C)C)\C
Name
Quantity
30.6 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=O)C=CC1
Name
Quantity
280 mL
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
1000 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed with a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The crude produce
CUSTOM
Type
CUSTOM
Details
was recrystallized from ethyl acetate-petroleum ether

Outcomes

Product
Name
Type
product
Smiles
CC=1NC(=C(C(C1C(=O)OCCOC)C1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC(C)C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.115 mol
AMOUNT: MASS 48 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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